molecular formula C19H18N4O2 B2543598 1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941919-60-4

1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2543598
CAS RN: 941919-60-4
M. Wt: 334.379
InChI Key: DIVUBLFQXJNPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is not fully understood. However, studies have shown that this compound interacts with certain enzymes and receptors in the body, leading to its biological activities. For example, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and to activate certain receptors involved in neuroprotection.
Biochemical and Physiological Effects
1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that this compound can protect against neurotoxicity and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone in lab experiments is its potential as a drug candidate. Its various biological activities make it a promising compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone. One direction is to further investigate its mechanism of action to better understand its biological activities. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, this compound can also be explored for its potential applications in other fields such as agriculture and materials science.
Conclusion
1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and to explore its applications in other fields.

Synthesis Methods

1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be synthesized using different methods. One of the methods involves the reaction of 3-(3-pyridyl)-1,2,4-oxadiazole-5-carboxylic acid with 1-(3,4-dimethylphenyl)pyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a drug candidate. It has been reported to have anticancer, antiviral, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-5-6-16(8-13(12)2)23-11-15(9-17(23)24)19-21-18(22-25-19)14-4-3-7-20-10-14/h3-8,10,15H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVUBLFQXJNPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.